1-(2-chlorobenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole
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Overview
Description
1-[(2-CHLOROPHENYL)METHYL]-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzimidazole core. The synthetic route may include:
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Chlorophenyl Group: This step involves the alkylation of the benzimidazole core with a chlorophenylmethyl halide in the presence of a base.
Attachment of Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction using a suitable phenol derivative.
Final Modifications: Additional steps may include methylation and isopropylation to achieve the final structure.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(2-CHLOROPHENYL)METHYL]-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHYL]-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory, antifungal, and antiparasitic agent.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
1-[(2-CHLOROPHENYL)METHYL]-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives, such as:
2-(2-Chlorophenyl)-1H-benzimidazole: Similar in structure but lacks the phenoxy and isopropyl groups.
5-Methyl-2-(propan-2-yl)phenoxy-1H-benzimidazole: Similar but lacks the chlorophenyl group.
1-(2-Chlorophenyl)-2-(5-methyl-2-phenoxy)-1H-benzimidazole: Similar but lacks the isopropyl group.
The uniqueness of 1-[(2-CHLOROPHENYL)METHYL]-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C25H25ClN2O |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole |
InChI |
InChI=1S/C25H25ClN2O/c1-17(2)20-13-12-18(3)14-24(20)29-16-25-27-22-10-6-7-11-23(22)28(25)15-19-8-4-5-9-21(19)26/h4-14,17H,15-16H2,1-3H3 |
InChI Key |
PCBYJPBJWLJXLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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